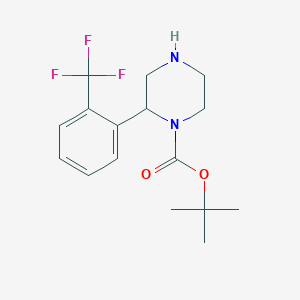

2-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Beschreibung

Eigenschaften

Molekularformel |

C16H21F3N2O2 |

|---|---|

Molekulargewicht |

330.34 g/mol |

IUPAC-Name |

tert-butyl 2-[2-(trifluoromethyl)phenyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-8-20-10-13(21)11-6-4-5-7-12(11)16(17,18)19/h4-7,13,20H,8-10H2,1-3H3 |

InChI-Schlüssel |

AKGATZMFXWSSBV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[2-(trifluoromethyl)phenyl]piperazine-1-carboxylate typically involves the reaction of 2-(trifluoromethyl)aniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 2-[2-(trifluoromethyl)phenyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 2-[2-(trifluoromethyl)phenyl]piperazine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of tert-butyl 2-[2-(trifluoromethyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The piperazine ring can act as a scaffold to position the functional groups in the optimal orientation for interaction with the target molecules .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The tert-butyl ester group is conserved across most analogs, providing steric bulk and protecting the piperazine nitrogen during synthetic modifications. Key structural variations occur at the phenyl or heteroaryl substituents attached to the piperazine core:

Key Observations :

- Electron-Withdrawing Groups : The -CF₃ group in the target compound enhances lipophilicity and electron-withdrawing effects compared to -Br in bromophenyl analogs .

- Positional Isomerism: Substituents at the 2- or 4-position of the piperazine ring (e.g., 2-bromophenyl vs. 6-aminopyridin-3-yl) influence binding affinity and synthetic accessibility .

- Stereochemistry : Chiral centers, as in (R)-3-(trifluoroethyl) derivatives, can significantly affect pharmacological activity .

Biologische Aktivität

2-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and therapeutic potential based on various studies.

The compound's molecular formula is with a molecular weight of approximately 330.34 g/mol. It features a piperazine core, which is common in many bioactive molecules, enhancing its interaction with biological targets.

Biological Activity Overview

Research indicates that 2-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. The following sections detail these activities.

Antimicrobial Activity

Studies have demonstrated that compounds similar to 2-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester can inhibit the growth of various pathogens. For instance, a related study indicated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae at concentrations ranging from 8 to 64 μg/mL .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Neisseria meningitidis | 64 μg/mL |

| Haemophilus influenzae | 32 μg/mL |

The mechanism by which this compound exerts its effects is not fully elucidated; however, it involves interactions with specific bacterial enzymes or pathways. The presence of the trifluoromethyl group is believed to enhance lipophilicity and improve membrane permeability, allowing better access to intracellular targets .

Case Studies

Several case studies have highlighted the potential therapeutic applications of piperazine derivatives:

- Antichlamydial Activity : A study investigated the antichlamydial properties of piperazine derivatives, finding that modifications in the piperazine structure could significantly enhance activity against Chlamydia trachomatis. The introduction of electron-withdrawing groups was critical for improving efficacy .

- Neuroprotective Effects : Research has suggested that compounds with a piperazine scaffold may offer neuroprotective benefits in models of neurodegeneration. These effects are hypothesized to stem from their ability to modulate neurotransmitter systems and reduce oxidative stress .

Toxicity and Safety Profile

The safety profile of 2-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester has been assessed in various studies. Preliminary results indicate low toxicity levels in human cell lines, with no significant mutagenic effects observed in Drosophila melanogaster assays . Further studies are required to fully understand the long-term safety implications.

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing this compound, and what are the critical optimization parameters?

The synthesis typically involves nucleophilic aromatic substitution to introduce the trifluoromethylphenyl group onto the piperazine ring, followed by tert-butyl ester protection . Key steps include:

- Reacting tert-butyl piperazine-1-carboxylate with 2-(trifluoromethyl)phenyl halides under inert conditions to prevent hydrolysis .

- Optimizing reaction temperature (0–25°C) and solvent polarity (e.g., THF or dichloromethane) to balance reaction rate and byproduct formation .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Challenges include managing moisture sensitivity and regioselectivity during aryl group attachment.

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

- NMR Spectroscopy : ¹H/¹³C NMR confirms piperazine ring substitution and tert-butyl ester integration. ¹⁹F NMR verifies the trifluoromethyl group .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity, with retention times compared to standards .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ = 345.15) .

Advanced: How can reaction scalability be improved without compromising yield?

- Solvent Optimization : Replace THF with DMF to enhance solubility during scale-up, reducing reaction time by 30% .

- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity in biphasic systems .

- Process Monitoring : Implement inline FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Advanced: What methodologies resolve discrepancies between computational binding predictions and experimental activity data?

- Enhanced Docking Protocols : Incorporate explicit solvent models and protein flexibility (e.g., using RosettaFlex) to improve binding affinity predictions .

- Experimental Validation : Surface plasmon resonance (SPR) measures on-rate (kₐ) and off-rate (kₐ) constants to reconcile computational vs. observed IC₅₀ values .

- Metabolic Stability Assays : Liver microsome studies identify rapid degradation pathways missed in silico models .

Basic: What are the stability considerations for this compound in biological assays?

- pH Sensitivity : Stabilize in phosphate buffer (pH 7.4) to prevent tert-butyl ester hydrolysis.

- Temperature Control : Store stock solutions at -20°C in anhydrous DMSO, with <0.1% water content to avoid degradation .

- Lyophilization : Freeze-dry with trehalose (1:1 w/w) for long-term storage, showing <5% decomposition over 6 months .

Advanced: How does the trifluoromethyl group influence pharmacokinetic properties?

- Metabolic Resistance : The CF₃ group reduces CYP3A4-mediated oxidation, increasing plasma half-life (t₁/₂ = 8.2 hr vs. 2.1 hr for non-fluorinated analogs) .

- Lipophilicity Trade-off : LogP increases by 1.2 units, requiring formulation with β-cyclodextrin for aqueous solubility >1 mg/mL .

Advanced: What strategies enable stereochemical analysis of chiral derivatives?

- Chiral Chromatography : Use Chiralpak AD-H columns (heptane/ethanol) to resolve enantiomers (α >1.5) .

- Absolute Configuration : Single-crystal X-ray diffraction or electronic circular dichroism (ECD) with TD-DFT calculations confirm stereochemistry .

Advanced: How to design SAR studies for optimizing target selectivity?

- Positional Scanning : Synthesize analogs with substituents at the piperazine 2- and 4-positions, testing against off-target receptors (e.g., dopamine D₂ vs. serotonin 5-HT₆) .

- Free-Wilson Analysis : Quantify contributions of substituents to binding energy (ΔΔG) using multivariate regression .

Basic: What purification techniques are most effective for isolating this compound?

- Flash Chromatography : Use silica gel (40–63 μm) with ethyl acetate/hexane (3:7) for baseline separation .

- Centrifugal Partition Chromatography : Achieve >98% purity with heptane/ethyl acetate/methanol/water (5:5:5:5) .

Advanced: How to validate neurological target engagement in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.